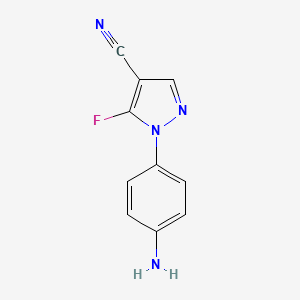

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

Description

1-(4-Aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a 4-aminophenyl group at position 1, a fluorine atom at position 5, and a cyano group at position 4 of the pyrazole ring. The 4-aminophenyl moiety is critical for electrostatic interactions in biological systems, as seen in chalcone inhibitors of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR) .

Properties

Molecular Formula |

C10H7FN4 |

|---|---|

Molecular Weight |

202.19 g/mol |

IUPAC Name |

1-(4-aminophenyl)-5-fluoropyrazole-4-carbonitrile |

InChI |

InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-3-1-8(13)2-4-9/h1-4,6H,13H2 |

InChI Key |

NLPHERXWBGUQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant and well-documented method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including fluorinated derivatives such as 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile, involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and appropriately substituted aryl hydrazines under reflux conditions in suitable solvents like ethanol or trifluoroethanol. This method is characterized by:

- High regioselectivity, yielding exclusively the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer.

- Mild reaction conditions.

- Good to excellent yields (typically 47% to 93% depending on substituents and solvent).

- Avoidance of side products such as 3-amino regioisomers or uncyclized hydrazides.

The reaction proceeds via nucleophilic addition of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile, followed by intramolecular cyclization and aromatization to form the pyrazole ring.

Detailed Procedure

Reagents and Conditions

- Starting materials:

- (Ethoxymethylene)malononitrile (1)

- 4-fluoroaniline-derived hydrazine (4-fluorophenylhydrazine hydrochloride) or other substituted aryl hydrazines

- Solvents: Absolute ethanol or trifluoroethanol (TFE)

- Atmosphere: Nitrogen to prevent oxidation

- Temperature: Reflux (approx. 78°C for ethanol)

- Reaction time: Typically 4 hours (can be shorter for some substrates)

Synthetic Steps

- Preparation of hydrazine solution: Dissolve the aryl hydrazine (1.2 mmol) in 2 mL of absolute ethanol or trifluoroethanol with stirring.

- Neutralization (if hydrazine hydrochloride salt): For hydrochloride salts like 4-fluorophenylhydrazine hydrochloride, neutralize with triethylamine (Et3N) at 0°C before proceeding.

- Addition of (ethoxymethylene)malononitrile: Slowly add 1 equivalent of (ethoxymethylene)malononitrile to the hydrazine solution.

- Reflux: Heat the reaction mixture under nitrogen atmosphere at reflux for 4 hours.

- Workup: Cool the reaction, dilute with ethyl acetate, wash with water, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Mechanism and Selectivity

The reaction mechanism involves:

- Michael-type nucleophilic addition: The nucleophilic amino group of the aryl hydrazine attacks the β-carbon of (ethoxymethylene)malononitrile forming an intermediate hydrazide.

- Elimination and rearrangement: Ethanol is eliminated, generating an alkylidene hydrazide intermediate.

- Intramolecular cyclization: The second amine nitrogen attacks the nitrile carbon, forming a pyrazole imine intermediate.

- Aromatization: The final aromatized product is the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

This pathway explains the exclusive formation of the 5-amino regioisomer without formation of 3-amino isomers or uncyclized hydrazides.

Yield and Solvent Effects

The choice of solvent significantly affects yield and reaction rate:

| Entry | Solvent | Reaction Time | Yield (%) of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile |

|---|---|---|---|

| 1 | Trifluoroethanol | 0.5 - 4 hours | Up to 84% (for phenylhydrazine analog) |

| 2 | Ethanol | 4 hours | 47% - 68% (varies with substituents) |

| 3 | Methanol | 4 hours | Moderate, lower than ethanol/TFE |

| 4 | Tetrahydrofuran | 30 min | Low yield, slow reaction |

Ethanol and trifluoroethanol are preferred for their protic nature and ability to enhance reaction rates and yields.

Spectroscopic Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the structure and substitution pattern.

- Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC): Used to fully assign the proton and carbon environments.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

For example, 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile shows characteristic signals at δ 4.73 ppm (NH2), aromatic protons at δ 7.67-7.78 ppm, and a ^19F NMR singlet at −62.30 ppm corresponding to the trifluoromethyl group.

Summary Table of Preparation Conditions and Yields

| Compound (3a-f) | Aryl Group Substitution | Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 3a | Phenyl | Trifluoroethanol | 84 | 0.5 h | Highest yield, fast reaction |

| 3b (target compound analog) | 4-Fluorophenyl | Ethanol | 47 | 4 h | Moderate yield |

| 3c | Pentafluorophenyl | Ethanol | 63 | 4 h | Good yield |

| 3d | 4-(Trifluoromethyl)phenyl | Ethanol | 67 | 4 h | Good yield |

| 3e | 2,6-Dichloro-4-(trifluoromethyl)phenyl | Ethanol | 47 | 4 h | Moderate yield |

| 3f | 4-Methoxyphenyl | Ethanol | 68 | 4 h | Good yield |

Additional Notes

- The methodology is scalable and adaptable to various substituted aryl hydrazines.

- The presence of fluorine substituents influences both the reactivity and the physical properties of the final pyrazole derivatives.

- The products serve as key intermediates for further functionalization and have potential applications in agrochemical development.

Chemical Reactions Analysis

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Condensation: The carbonitrile group can undergo condensation reactions with amines or alcohols to form imines or esters, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds, including 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile, exhibit antiviral properties. These compounds have been studied for their ability to inhibit viral replication, particularly against influenza viruses. The mechanism often involves targeting viral polymerases or disrupting protein-protein interactions essential for viral assembly and replication .

Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

- Influenza Virus Inhibition : A study demonstrated that certain pyrazole derivatives could disrupt the interaction between PA-PB1 subunits of the influenza A virus polymerase, leading to reduced viral replication rates . This suggests that this compound may act similarly, warranting further investigation.

- Cyclooxygenase Inhibition : Compounds similar to this pyrazole derivative have been characterized for their ability to inhibit COX enzymes, thus providing insights into their potential as anti-inflammatory agents. The structure allows effective binding to these enzymes, which is critical for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

*Estimated based on structural analogy.

Key Insights :

- Electron-Donating vs.

- Biological Activity: Chalcone derivatives with 4-aminophenyl groups exhibit up to 50% inhibition of PfFd-PfFNR, attributed to NH₂-mediated electrostatic interactions . Fluorophenyl analogs (e.g., ) may lack this binding capability.

Substituent Variations on the Pyrazole Ring

The position and nature of pyrazole substituents influence reactivity and applications:

Key Insights :

- Cyano Group (4-CN): Enhances stability and participates in dipolar interactions. Present in all compared compounds.

Physical and Chemical Properties

- Solubility: Amino groups (e.g., 4-NH₂ in the target compound) improve aqueous solubility compared to halogenated analogs () .

- Stability : Fluorine atoms resist oxidative degradation, as seen in 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile .

Biological Activity

1-(4-Aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7FN4, with a molecular weight of 202.192 g/mol. The compound features a pyrazole ring substituted with an amino group and a fluorine atom, which may influence its biological activity and interactions with biological targets .

Structural Representation

The structural representation of the compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C10H7FN4 |

| Molecular Weight | 202.192 g/mol |

| SMILES | Nc1ccc(c(c1)C#N)F |

| CAS Number | 1269293-66-4 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, related pyrazole derivatives have shown IC50 values in the nanomolar range against cancer cells, suggesting a strong potential for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is likely associated with its ability to inhibit specific kinases involved in cancer progression. Pyrazole derivatives have been reported to target pathways such as BRAF(V600E) and FGFRs (Fibroblast Growth Factor Receptors), which are critical in various malignancies .

Study 1: FGFR Inhibition

A study focusing on related pyrazole derivatives demonstrated their ability to act as pan-FGFR inhibitors. The representative compound exhibited low nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating a promising avenue for treating cancers driven by aberrant FGFR signaling .

Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of various pyrazole derivatives on gastric and lung cancer cell lines. The results indicated that certain compounds significantly suppressed cell growth with IC50 values ranging from 19 nM to 73 nM, showcasing their potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at different positions of the pyrazole ring can lead to enhanced potency and selectivity against specific targets.

| Modification Position | Effect on Activity |

|---|---|

| 4-Amino Group | Enhances binding affinity |

| 5-Fluoro Substitution | Improves metabolic stability |

Research indicates that substituents at the 4-position can significantly enhance the binding affinity to target proteins, while fluorine substitution at the 5-position may improve the compound's pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted anilines and pyrazole precursors. For example, a condensation reaction between 4-aminophenyl derivatives and fluorinated pyrazole intermediates is performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) under basic conditions (e.g., lithium hydroxide). Key steps include cyclization and nitrile group introduction via nucleophilic substitution or cyanation reactions. Purification often involves recrystallization from ethanol/acetone mixtures .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography to resolve intramolecular interactions (e.g., dihedral angles between aromatic rings) and hydrogen bonding patterns (N–H⋯O or C–H⋯O) .

- Spectroscopy : NMR (¹H/¹³C) for functional group identification, mass spectrometry (MS) for molecular weight validation, and IR for nitrile (C≡N) and amine (N–H) stretching frequencies .

Q. What pharmacological activities are associated with pyrazole-4-carbonitrile derivatives?

Methodological Answer: Pyrazole-4-carbonitriles are explored as antimicrobial agents, adenosine receptor antagonists, and enzyme inhibitors. Bioactivity is assessed via:

- In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity .

- Receptor binding studies : Competitive radioligand displacement assays (e.g., for adenosine A1 receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Methodological Answer: Key variables include:

- Temperature control : Heating at 343 K promotes cyclization but may require cooling to prevent side reactions .

- Solvent selection : Polar solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol/acetone mixtures improve crystallization .

- Catalyst screening : Bases like LiOH or K₂CO₃ influence reaction kinetics and byproduct formation .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected hydrogen bonding or packing motifs?

Methodological Answer:

- High-resolution data collection : Use synchrotron radiation to improve data accuracy for low-electron-density regions (e.g., fluorine atoms) .

- Computational validation : Compare experimental dihedral angles with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions .

- Hydrogen bond analysis : Employ SHELXL refinement tools to model weak interactions (e.g., C–H⋯N) that stabilize crystal packing .

Q. How do substituent effects (e.g., fluorine, nitrile groups) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., –F, –CN) reduce electron density on the pyrazole ring, altering reactivity in electrophilic substitutions.

- Hammett studies : Correlate substituent σ values with reaction rates to quantify electronic effects .

- Spectroscopic trends : Fluorine’s inductive effect shifts ¹⁹F NMR signals, while nitrile groups impact IR stretching frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.